molecular formula C18H16FN3O3S B2398935 N-(4-(3-((4-fluorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide CAS No. 1021266-28-3

N-(4-(3-((4-fluorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2398935
CAS No.: 1021266-28-3
M. Wt: 373.4
InChI Key: FAKWHCZUYBJVPG-UHFFFAOYSA-N
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Description

The compound “N-(4-(3-((4-fluorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a thiazole ring and a furan ring. These types of compounds are often found in pharmaceuticals and could have various biological activities .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, includes a thiazole ring (a five-membered ring with one sulfur and one nitrogen atom) and a furan ring (a five-membered ring with one oxygen atom). It also has an amide group (-CONH2) and a fluorobenzyl group attached .

Scientific Research Applications

Antimicrobial and Antifungal Activity

Research has shown that certain thiazolidine-2,4-dione carboxamide derivatives exhibit antimicrobial and antifungal activities. These compounds were effective against Gram-negative bacteria and fungi, indicating potential for medical applications in treating infections (Alhameed et al., 2019).

Potential as Mycobacterium Tuberculosis Inhibitors

Thiazole-aminopiperidine hybrid analogues, similar in structure to N-(4-(3-((4-fluorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide, have been studied for their inhibitory action against Mycobacterium tuberculosis. These compounds showed promise in vitro, suggesting their potential use in tuberculosis treatment (Jeankumar et al., 2013).

Synthesis and Reactivity Studies

Studies on the synthesis and reactivity of compounds containing thiazole and furan rings, such as N-(furan-2-yl)benzo[e][1,3]benzothiazole, contribute to the understanding of the chemical properties of similar compounds. This research aids in the development of new synthetic methods for similar compounds (Aleksandrov & El’chaninov, 2017).

Antimicrobial Activity and Molecular Characterization

Another thiazole-based heterocyclic amide demonstrated significant antimicrobial activity against various microorganisms, indicating its potential in pharmacological and medical applications. This research also included molecular characterization through spectroscopic and X-ray diffraction methods (Cakmak et al., 2022).

HIV Integrase Inhibitor Research

Compounds with a similar molecular structure have been investigated as potent HIV integrase inhibitors. Research using 19F-NMR spectroscopy has supported drug discovery programs, providing insights into the metabolic fate and excretion balance of these compounds (Monteagudo et al., 2007).

Influenza A Virus Inhibitors

Furan-carboxamide derivatives have been identified as novel inhibitors of lethal H5N1 influenza A virus. The structure-activity relationship studies revealed specific substituents that significantly enhanced anti-influenza activity (Yongshi et al., 2017).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, it could be tested for biological activity to see if it has potential as a pharmaceutical compound .

Properties

IUPAC Name

N-[4-[3-[(4-fluorophenyl)methylamino]-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3S/c19-13-5-3-12(4-6-13)10-20-16(23)8-7-14-11-26-18(21-14)22-17(24)15-2-1-9-25-15/h1-6,9,11H,7-8,10H2,(H,20,23)(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAKWHCZUYBJVPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NC(=CS2)CCC(=O)NCC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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